A1 Antagonism vs. Partial Agonism of Alkylamino Analogs
8-Methoxyadenosine is a competitive antagonist of the adenosine A1 receptor, whereas 8-alkylamino adenosine analogs (e.g., 8-ethylamino, 8-butylamino, 8-pentylamino) exhibit partial agonist activity [1]. This functional switch from agonist to antagonist at the same receptor subtype is critical for experimental design.
| Evidence Dimension | Functional Activity at Adenosine A1 Receptor |
|---|---|
| Target Compound Data | Competitive Antagonist (no intrinsic efficacy reported) |
| Comparator Or Baseline | 8-alkylamino adenosine analogs (e.g., 8-butylaminoadenosine): Partial Agonist (demonstrated in vitro GTP shift assay and in vivo cardiovascular model) |
| Quantified Difference | Qualitative shift from partial agonism to antagonism; quantitative affinity data for this specific compound not disclosed in source. |
| Conditions | A1 receptor binding studies (rat cerebral cortex) and adenylate cyclase inhibition in rat thyroid FRTL-5 cells [1] |
Why This Matters
For studies requiring A1 receptor blockade without residual agonism (e.g., investigating endogenous adenosine tone or desensitization), 8-Methoxyadenosine provides a cleaner pharmacological tool than 8-alkylamino analogs.
- [1] van der Wenden EM, Hartog-Witte HR, Roelen HC, et al. 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor. Eur J Pharmacol. 1995;290(3):189-199. doi:10.1016/0922-4106(95)00064-X. View Source
